(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone
Description
This compound features a piperidine core substituted at the 1-position with a 3-chlorophenyl methanone group and at the 4-position with a 2,6-dimethylmorpholine moiety. Such structural attributes are critical for optimizing pharmacokinetic properties, including solubility and metabolic stability .
Properties
Molecular Formula |
C18H25ClN2O2 |
|---|---|
Molecular Weight |
336.9 g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H25ClN2O2/c1-13-11-21(12-14(2)23-13)17-6-8-20(9-7-17)18(22)15-4-3-5-16(19)10-15/h3-5,10,13-14,17H,6-9,11-12H2,1-2H3 |
InChI Key |
LOOLKABXCMMKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
A detailed comparison with structurally related compounds highlights key differences in substituents, synthesis routes, and physicochemical properties.
2.1. Substituent Effects: Morpholine vs. Benzoyl Derivatives
- Compound 7b: (4-(4-Chlorobenzoyl)piperidin-1-yl)(3-chlorophenyl)methanone (from ) replaces the 2,6-dimethylmorpholine group with a 4-chlorobenzoyl moiety. Physicochemical Properties: The 2,6-dimethylmorpholine in the target compound likely increases lipophilicity (logP) due to alkyl groups, whereas the benzoyl group in 7b may improve solubility in polar solvents . NMR Data:
- Target Compound : Expected aliphatic carbons (40–70 ppm) from dimethylmorpholine and aromatic carbons (120–140 ppm) from 3-chlorophenyl.
- 7b: Shows carbonyl peaks at 169.52 ppm (benzoyl C=O) and 200.40 ppm (methanone C=O), with aromatic carbons at 128–135 ppm .
2.3. Analytical Data
- HPLC Retention :
Tabulated Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
